molecular formula C11H7Cl2N3O4 B2713468 (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1823464-96-5

(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2713468
CAS No.: 1823464-96-5
M. Wt: 316.09
InChI Key: IHCIDVJWUUWQIX-UHFFFAOYSA-N
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Description

(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole-based primary amine with a molecular formula of C₇H₁₂FN₃ and a molecular weight of 157.18 g/mol. The compound features a pyrazole ring substituted with an ethyl group at position 1, a fluorine atom at position 5, a methyl group at position 3, and a methanamine group at position 4. Pyrazole derivatives are widely studied for their biological activity, and the presence of fluorine enhances metabolic stability and lipophilicity .

Structural analogs, however, remain under active investigation.

Properties

IUPAC Name

(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN3/c1-3-11-7(8)6(4-9)5(2)10-11/h3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGYZPQLULXBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the ethyl, fluoro, and methyl substituents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as alkylation, halogenation, and cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and methyl groups may enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine with two structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Key Substituents
This compound C₇H₁₂FN₃ 157.18 Not provided Primary amine Ethyl, fluoro, methyl, methanamine
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine C₆H₈F₃N₃ 179.14 1823875-42-8 Primary amine Methyl, trifluoromethyl
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid C₉H₁₃FNO₂ 182.21 (approx.) 1823404-08-5 Carboxylic acid Ethyl, fluoro, methyl, acetic acid
Key Observations:

Functional Groups :

  • The target compound and [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine both contain a primary amine group, enabling hydrogen bonding and salt formation. In contrast, the acetic acid derivative has a carboxylic acid group, which increases acidity and hydrogen-bonding capacity .
  • The trifluoromethyl group in the second compound is a strong electron-withdrawing group, enhancing stability and altering electronic properties compared to the ethyl and methyl substituents in the target compound .

Substituent Effects :

  • Fluorine : Present in both the target compound and the acetic acid derivative, fluorine increases electronegativity and influences hydrogen-bonding patterns in crystal structures .
  • Ethyl vs. Trifluoromethyl : The ethyl group in the target compound contributes to lipophilicity, while the trifluoromethyl group in the second compound enhances metabolic resistance and polarity .

Biological Activity

(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanamine is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for this compound is C7H12FN3C_7H_{12}FN_3, with a molecular weight of 155.19 g/mol. The presence of fluorine and methyl groups significantly influences its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC7H12FN3
Molecular Weight155.19 g/mol
IUPAC NameThis compound
CAS Number1855888-94-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The fluorine atom enhances its lipophilicity and binding affinity to target proteins, which may include enzymes or receptors involved in disease pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammatory processes or cancer cell proliferation.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in targeting cancer cells.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • Study on MCF7 Cells:
    • Researchers evaluated the effects of various pyrazole compounds on MCF7 breast cancer cells.
    • Results indicated that compounds with similar structures exhibited significant growth inhibition, supporting the potential use of this class in cancer therapy.
  • Anti-inflammatory Screening:
    • A series of pyrazole derivatives were screened for their anti-inflammatory activity using in vitro models.
    • Compounds showed promising results in reducing pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic purposes.

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